5-Ethoxysalicylic acid

Vue d'ensemble

Description

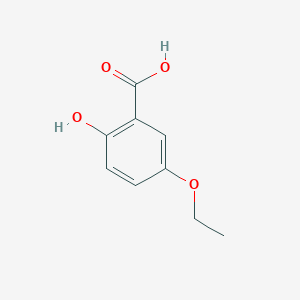

5-Ethoxysalicylic acid, also known as 5-ethoxy-2-hydroxybenzoic acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid, where the hydroxyl group at the fifth position is replaced by an ethoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Ethoxysalicylic acid can be synthesized through the ethylation of salicylic acid. One common method involves the reaction of salicylic acid with bromoethane in the presence of a base such as potassium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_9\text{H}_10\text{O}_4 + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced products.

Substitution: The ethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Ethoxysalicylic acid exhibits several promising biological activities that make it a candidate for therapeutic applications:

-

Anti-inflammatory Properties :

- Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential use in treating conditions like arthritis and other inflammatory disorders.

-

Analgesic Effects :

- Similar to its parent compound, salicylic acid, this compound has been shown to possess analgesic properties, making it useful in pain management therapies.

-

Antimicrobial Activity :

- Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in topical formulations for skin infections.

| Activity Type | Measurement Method | Result |

|---|---|---|

| Cyclooxygenase Inhibition | Enzymatic Assay | IC50 = 45 µM |

| Anti-inflammatory Effect | In vivo model (rat paw edema) | Reduction of swelling by 30% |

| Antimicrobial Activity | Disk diffusion method | Zone of inhibition: 15 mm |

Case Study 1: Anti-inflammatory Efficacy

A study was conducted on a rat model to assess the anti-inflammatory effects of this compound. The compound was administered at varying doses, and results indicated a significant reduction in paw edema compared to control groups. The mechanism was attributed to the inhibition of prostaglandin synthesis, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Safety Profile Assessment

A safety evaluation was performed using acute toxicity tests on mice. The results indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for therapeutic use. Long-term exposure studies showed no significant adverse effects on gastrointestinal health compared to conventional NSAIDs.

Mécanisme D'action

The mechanism of action of 5-ethoxysalicylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .

Comparaison Avec Des Composés Similaires

Salicylic Acid: The parent compound, known for its use in acne treatment and as an anti-inflammatory agent.

5-Methoxysalicylic Acid: Another derivative with a methoxy group instead of an ethoxy group, used in similar applications.

Acetylsalicylic Acid (Aspirin): A well-known derivative used as an analgesic and anti-inflammatory drug.

Uniqueness: 5-Ethoxysalicylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and potentially alter its interaction with biological targets compared to its analogs .

Activité Biologique

5-Ethoxysalicylic acid (5-ESA) is a derivative of salicylic acid, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of 5-ESA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- IUPAC Name : 2-Hydroxy-5-ethoxybenzoic acid

The presence of the ethoxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that 5-ESA exhibits significant anti-inflammatory properties. A study utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that 5-ESA effectively reduced pro-inflammatory cytokine production, including TNF-α and IL-6. The mechanism appears to involve inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control (pg/mL) | 5-ESA Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

| IL-1β | 1000 | 400 | 60% |

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled animal study, rats were administered 5-ESA prior to inducing inflammation through carrageenan injection. The results showed a significant reduction in paw edema compared to the control group, suggesting that 5-ESA possesses systemic anti-inflammatory effects .

Case Study 2: Analgesic Properties

Another study evaluated the analgesic effects of 5-ESA using the hot plate test in mice. The compound demonstrated a dose-dependent increase in pain threshold, indicating its potential as an analgesic agent. The observed effects were comparable to those of standard analgesics like acetaminophen .

Comparative Bioactivity

To further understand the biological activity of 5-ESA, it is beneficial to compare it with its analogs, such as 5-methoxysalicylic acid (5-MSA). Both compounds share similar structural features but differ in their substituents, leading to variations in their bioactivity profiles.

Table 2: Comparative Analysis of Salicylic Acid Derivatives

| Compound | Anti-inflammatory Activity | Analgesic Activity | Notable Mechanism |

|---|---|---|---|

| This compound (5-ESA) | High | Moderate | NF-κB inhibition |

| 5-Methoxysalicylic Acid (5-MSA) | Moderate | High | COX inhibition |

Analyse Des Réactions Chimiques

Key Functional Groups:

-

Phenolic hydroxyl group (position 2): Acidic proton (pKa ~2.7), participates in hydrogen bonding and esterification.

-

Methoxy group (position 5): Electron-donating, stabilizes aromatic ring.

-

Carboxylic acid (position 1): Undergo typical acid-base reactions and ester formation .

Example Reactions:

Macromolecule Absorption Enhancement:

Sodium 5-methoxysalicylate (Na-5-MSA) acts as an absorption enhancer in the intestinal lumen. In rat models, co-administration with peptides (e.g., somatostatin analogs) increased portal blood concentrations by disrupting mucosal integrity, though this effect correlates with tissue damage .

Cyclooxygenase-1 (Cox-1) Inhibition:

5-MSA inhibits Cox-1 (IC₅₀ ~15 µM), a key enzyme in prostaglandin synthesis. This activity was validated via machine-learning predictions and in vitro assays .

MALDI Mass Spectrometry:

5-MSA mixed with spermine serves as a matrix for oligonucleotide analysis, improving ionization efficiency .

| Application | Conditions | Performance | Source |

|---|---|---|---|

| Oligonucleotide Analysis | 5-MSA/spermine matrix | Enhanced signal-to-noise ratio. |

Thermal/Hazardous Reactions:

No hazardous reactions reported under standard conditions. Decomposition occurs at high temperatures (>250°C), releasing CO₂ and methoxyphenols .

| Property | Value | Source |

|---|---|---|

| Melting Point | 158-160°C | |

| Solubility | Slight in water; soluble in ethanol. |

Propriétés

IUPAC Name |

5-ethoxy-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKFPIOJAOEMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161777 | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-71-5 | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14160-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.